Ethyl 2-(2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of aromatic, oxazole, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring, followed by the introduction of the sulfanyl group and subsequent coupling with the benzoate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and sulfanyl group may play key roles in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3,5-DIMETHYLPHENYL)ACETATE: This compound shares a similar aromatic structure but lacks the oxazole and sulfanyl groups.
THIOPHENE DERIVATIVES: Compounds containing thiophene rings may exhibit similar chemical reactivity and biological activities.
Uniqueness
ETHYL 2-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of aromatic, oxazole, and benzoate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O4S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-21(26)17-7-5-6-8-18(17)24-20(25)13-29-22-23-12-19(28-22)16-10-9-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,24,25) |
InChI Key |
UFINAWUTXUJDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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